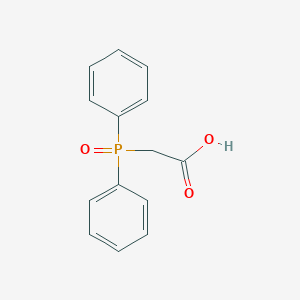

Diphenylphosphinylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphorylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTNHSJIKJRPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171383 | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831-63-6 | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1831-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Diphenylphosphinylacetic Acid

Introduction: The Significance of Diphenylphosphinylacetic Acid in Modern Chemistry

Diphenylphosphinylacetic acid, also known as 2-(diphenylphosphoryl)acetic acid, is a versatile organophosphorus compound that has garnered significant interest among researchers in medicinal chemistry, organic synthesis, and materials science. Its structural framework, featuring a phosphorus(V) center bonded to two phenyl groups and an acetic acid moiety, imparts a unique combination of steric bulk, electronic properties, and coordinating capabilities.

In the realm of drug discovery, phosphinic acid derivatives are recognized for their diverse biological activities, serving as crucial scaffolds in the development of novel therapeutic agents.[1] They function as bioisosteres of carboxylic acids and transition-state analogues for enzyme inhibitors, making them valuable tools in rational drug design.[2] Furthermore, the reactivity of the phosphine oxide group and the carboxylic acid function allows for its use as a key building block in organic synthesis, particularly in olefination reactions and as a ligand in coordination chemistry.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key applications of diphenylphosphinylacetic acid, tailored for researchers and professionals in the chemical sciences.

Synthesis of Diphenylphosphinylacetic Acid: A Validated Protocol

The most reliable and commonly cited method for the preparation of diphenylphosphinylacetic acid involves a two-step sequence: the formation of an ester intermediate via nucleophilic substitution, followed by acidic hydrolysis. This approach builds upon the foundational principles of P-C bond formation, leveraging the nucleophilicity of a phosphine oxide precursor.

The logical workflow for the synthesis is outlined below:

Figure 1: Workflow for the synthesis of Diphenylphosphinylacetic Acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phosphine oxides and their derivatives.[5]

Step 1: Synthesis of Ethyl (Diphenylphosphinyl)acetate

-

Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylphosphine oxide (10.1 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Stir the suspension at room temperature and add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) portion-wise over 20 minutes.

-

Scientist's Insight: The use of NaH ensures the complete and irreversible deprotonation of the P-H tautomer (diphenylphosphinous acid), which exists in equilibrium with the more stable P=O form, to generate the highly nucleophilic sodium diphenylphosphinite intermediate.[5] The reaction is performed under an inert nitrogen atmosphere to prevent oxidation of the phosphinite.

-

-

Alkylation: After hydrogen evolution ceases (approx. 1 hour), add ethyl bromoacetate (6.6 mL, 60 mmol) dropwise to the reaction mixture.

-

Reaction Completion: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to Diphenylphosphinylacetic Acid

-

Hydrolysis: Dissolve the crude ethyl (diphenylphosphinyl)acetate in 100 mL of a 1:1 mixture of dioxane and 6 M hydrochloric acid.

-

Reaction: Heat the solution to reflux for 12 hours.

-

Scientist's Insight: Acid-catalyzed hydrolysis is an effective method for cleaving the ester group to the desired carboxylic acid without affecting the robust P-C and P=O bonds.

-

-

Isolation: Cool the mixture in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. For higher purity, the solid can be recrystallized from 95% ethanol.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃O₃P | |

| Molecular Weight | 260.22 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 145-146 °C | |

| pKa | 3.73 ± 0.10 (Predicted) | |

| Solubility | Soluble in 0.1 M NaOH, ethanol; sparingly soluble in water. | |

| Density | 1.27 g/cm³ |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of Diphenylphosphinylacetic acid.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H NMR | ~11-12 | Broad singlet | Carboxylic acid proton (-COOH) |

| 7.5 - 7.9 | Multiplet | 10 aromatic protons (2 x -C₆H₅) | |

| 3.4 - 3.6 | Doublet, J(P,H) ≈ 14-16 Hz | Methylene protons (-CH₂) | |

| ¹³C NMR | ~168 (d) | Doublet, J(P,C) ≈ 4-6 Hz | Carboxylic carbon (-C OOH) |

| ~128-133 | Multiple signals | Aromatic carbons | |

| ~38 (d) | Doublet, J(P,C) ≈ 60-65 Hz | Methylene carbon (-C H₂) | |

| ³¹P NMR | ~25-28 | Singlet (proton decoupled) | Phosphorus atom (-P (O)) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (-C=O ) |

| ~1440 | P-Ph stretch | Phenyl on Phosphorus |

| 1180-1200 (strong) | P=O stretch | Phosphine Oxide (-P=O ) |

3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 260 | [M]⁺, Molecular Ion Peak |

| 215 | [M - COOH]⁺, Loss of carboxyl group |

| 202 | [Ph₂POH]⁺, Diphenylphosphinic acid fragment |

| 201 | [Ph₂PO]⁺, Diphenylphosphine oxide fragment |

| 183 | [Ph₂P]⁺, Diphenylphosphide fragment |

| 77 | [C₆H₅]⁺, Phenyl fragment |

Chemical Reactivity and Synthetic Applications

The dual functionality of diphenylphosphinylacetic acid makes it a valuable reagent in organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction after conversion to its corresponding ester.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[3][5] While diphenylphosphinylacetic acid itself is not directly used, its methyl or ethyl ester derivatives are excellent HWE reagents.

The workflow involves initial esterification of the acid, followed by deprotonation to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Figure 2: General workflow for the Horner-Wadsworth-Emmons (HWE) reaction.

-

Mechanism Insight: The reaction begins with the deprotonation of the α-carbon to the phosphine oxide and ester groups, forming a nucleophilic carbanion.[3] This carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a water-soluble dialkyl phosphate salt and forming the alkene. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, which typically leads to the trans-(E)-alkene.

Applications in Drug Development and Coordination Chemistry

The unique structural and electronic properties of diphenylphosphinylacetic acid and its derivatives make them attractive for advanced applications.

-

Medicinal Chemistry: As a phosphinic acid, this molecule belongs to a class of compounds known to act as enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis (e.g., in metalloproteases).[1][2] The carboxylic acid handle allows for its incorporation into larger molecules, such as peptide analogues, to improve binding affinity or modulate pharmacokinetic properties.

-

Coordination Chemistry: The phosphine oxide group is a hard Lewis base, capable of coordinating to a variety of metal centers. The presence of the additional carboxylate donor allows diphenylphosphinylacetic acid to act as a bidentate O,O-chelating ligand.[4] This has been demonstrated in the synthesis of novel molybdenum-oxo complexes, where the ligand coordinates to the metal center through both the phosphinyl and carboxyl oxygens, showcasing its potential in catalysis and materials science.[4]

Conclusion

Diphenylphosphinylacetic acid is a compound of significant synthetic and functional value. Its preparation via a robust and scalable protocol allows for its use as a precursor in stereoselective alkene synthesis through the Horner-Wadsworth-Emmons reaction. The physicochemical and spectroscopic data presented here provide a comprehensive reference for its identification and characterization. Furthermore, its demonstrated utility as a ligand in coordination chemistry and its potential as a scaffold in medicinal chemistry underscore its importance and promise for future research and development.

References

-

LookChem. Diphenylphosphinylacetic acid. [Link]

- Buchweitz, M., Luck, R. L., Sreehari, S., Beganskiene, A., & Urnezius, E. (2010). Synthesis and characterisation of new molybdenum – oxo complexes containing diphenylphosphinylacetic acid and 2-(tert-butylsulphoxide)phenyldiphenylphosphine oxide as bidentate ligands. Inorganica Chimica Acta, 363(8), 1818–1822.

- Artyushin, O. I., Tcarkova, K. V., & Bondarenko, N. A. (2022). Diphenyl(N-alkyl-N-diphenylphosphinylmethyl)carbamoylmethylphosphine Oxides: Synthesis and NMR Spectroscopy Study. Russian Journal of General Chemistry, 92(12), 2598–2606.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NIST. Phosphinic acid, diphenyl-. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

- Jin, Y., & Du, D. M. (2012). The synthesis of phosphine oxide-linked bis(oxazoline)

- Walsh, P. J., et al. (2018). Pd-Catalyzed α-Arylation of Benzylic Phosphine Oxides with Haloarenes. Organic Letters, 20(15), 4584-4588.

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

- Li, Y., Tian, C., Cheng, G., Li, C., & Wang, X. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635.

- Stambirskyi, M. V., et al. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12345-12367.

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

The Synthesis of a Medicinal Agent- Aspirin. [Link]

-

PubChem. Diphenylphosphinic acid. [Link]

-

Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

-

NIST. Phosphinic acid, diphenyl-. [Link]

- Google Patents. CN102351898A - Synthesis method of diphenyl phosphonic acid.

- Korzeniowska, E. (2016). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 71(1), 55.

-

The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

- Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Pharmaceuticals, 15(3), 389.

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

- Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929.

-

ResearchGate. Solubilities of Diphenylphosphinic Acid in Selected Solvents. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

NIST. Phosphinic acid, diphenyl-. [Link]

-

SpectraBase. Diphenyl phosphinic acid - Optional[31P NMR] - Chemical Shifts. [Link]

-

SpectraBase. Diphenyl phosphinic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Diphenyl phosphinic acid - Optional[FTIR] - Spectrum. [Link]

- Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

- Martin, F., et al. (1987). Measurement of phenylacetic acid in cerebrospinal fluid and plasma using combined gas chromatography/electron capture chemical ionization mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(4), 173-176.

- Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 674514.

- Li, J., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3848.

-

RUN. High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. [Link]

Sources

- 1. Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Synthesis and characterisation of new molybdenum – oxo complexes containing diphenylphosphinylacetic acid and 2-(tert-butylsulphoxide)phenyldiphenylphosphine oxide as bidentate ligands / Inorganica Chimica Acta, 2010 [sci-hub.st]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"Diphenylphosphinylacetic acid CAS number and structure"

An In-Depth Technical Guide to (Diphenylphosphinyl)acetic Acid: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Diphenylphosphinyl)acetic acid, a key reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings of its reactivity.

Core Identity and Physicochemical Profile

(Diphenylphosphinyl)acetic acid, also known as 2-(diphenylphosphoryl)acetic acid, is an organophosphorus compound distinguished by a phosphine oxide moiety attached to an acetic acid backbone. This unique structure underpins its utility as a precursor to powerful synthetic intermediates.

1.1. Chemical Structure and Identifiers

The primary identifier for this compound is its CAS Number.

-

Molecular Formula: C₁₄H₁₃O₃P[1]

-

IUPAC Name: 2-(diphenylphosphoryl)acetic acid

-

Synonyms: Carboxymethyldiphenylphosphine oxide, Diphenylphosphinylacetic acid

Caption: Chemical Structure of (Diphenylphosphinyl)acetic acid.

1.2. Physicochemical Data

The physical and chemical properties of (Diphenylphosphinyl)acetic acid are crucial for its handling, storage, and application in experimental design. The data below is compiled from various chemical databases.

| Property | Value | Source |

| Melting Point | 145-146 °C | |

| Boiling Point | 419.1 °C at 760 mmHg | |

| Density | 1.27 g/cm³ | |

| pKa (Predicted) | 3.73 ± 0.10 | |

| Physical Form | Solid | [3] |

| Storage | Inert atmosphere, room temperature | [2][3] |

Synthesis and Characterization

The synthesis of (Diphenylphosphinyl)acetic acid is typically achieved through multi-step procedures common in organophosphorus chemistry. A general and robust pathway involves the Arbuzov reaction to form a phosphonate ester, followed by hydrolysis.

2.1. General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of a diphenylphosphine derivative with an ethyl haloacetate, followed by acidic or basic hydrolysis of the resulting ester. This approach provides good yields and high purity.

Caption: Generalized synthesis workflow for (Diphenylphosphinyl)acetic acid.

2.2. Characterization Protocol

Verifying the identity and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.

Expected NMR Spectral Data:

-

¹H NMR: The spectrum should exhibit multiplets in the aromatic region (δ 7.4-7.9 ppm) corresponding to the ten protons of the two phenyl groups. A key signal is a doublet for the methylene protons (CH₂) adjacent to the phosphorus atom, typically appearing around δ 3.5-4.0 ppm. The coupling to the phosphorus nucleus (²J(P,H)) is a definitive characteristic. The acidic proton of the carboxyl group will appear as a broad singlet, often above δ 10 ppm.

-

¹³C NMR: Aromatic carbons will be visible in the δ 128-135 ppm range. The methylene carbon will show coupling to the phosphorus atom. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm).

-

³¹P NMR: A single peak is expected, the chemical shift of which is characteristic of a phosphine oxide environment.

Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

(Diphenylphosphinyl)acetic acid is a precursor to phosphonate reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern alkene synthesis.[4] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and a simpler purification process, as the phosphate byproduct is water-soluble.[5]

3.1. Mechanistic Overview

The HWE reaction involves the stereoselective conversion of aldehydes or ketones to alkenes.[6] The mechanism proceeds through several distinct steps, which dictate the high (E)-selectivity typically observed.

The key steps are:

-

Deprotonation: A base removes the acidic proton alpha to the phosphoryl group, generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step.[6]

-

Oxaphosphetane Formation: The resulting alkoxide intermediate cyclizes to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct. The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[6]

Caption: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction mechanism.

3.2. Experimental Protocol: General HWE Olefination

This protocol describes a general procedure for the olefination of an aldehyde using an ester of (diphenylphosphinyl)acetic acid.

Materials:

-

Ethyl (diphenylphosphinyl)acetate (prepared from the title acid)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aldehyde (R-CHO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexane to remove mineral oil and carefully decant the hexane. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of ethyl (diphenylphosphinyl)acetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the ylide.

-

Reaction with Aldehyde: a. Cool the ylide solution back to 0 °C. b. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

This self-validating protocol ensures complete reaction through monitoring and results in a high-purity product after standard purification techniques. The choice of base and solvent is critical; THF is an excellent solvent for the intermediates, and NaH is a strong, non-nucleophilic base suitable for generating the phosphonate carbanion.

Conclusion

(Diphenylphosphinyl)acetic acid is more than a mere chemical compound; it is a gateway to a class of highly effective reagents for stereoselective alkene synthesis. Its robust preparation and the predictable, high-yielding performance of its derivatives in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for medicinal and materials chemists. Understanding its properties, synthesis, and the mechanism of its application allows researchers to leverage its full potential in the construction of complex molecular architectures.

References

-

LookChem. (n.d.). Diphenylphosphinylacetic acid. Retrieved from [Link]

-

Ando, K. (1999). Convenient Preparations of (Diphenylphosphono)acetic Acid Esters and the Comparison of the Z-Selectivities of Their Horner-Wadsworth-Emmons Reaction With Aldehydes Depending on the Ester Moiety. Journal of Organic Chemistry, 64(22), 8406–8408. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylphosphinic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102351898A - Synthesis method of diphenyl phosphonic acid.

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1831-63-6|2-(Diphenylphosphoryl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(Diphenylphosphino)acetic acid | 3064-56-0 [sigmaaldrich.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Horner-Wadsworth-Emmons Olefination Utilizing Diphenyl Phosphonate Reagents

This guide provides a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the mechanism and application of phosphonate reagents bearing diphenyl ester functionalities, such as ethyl diphenylphosphonoacetate. While the term "diphenylphosphinylacetic acid" does not correspond to a standard olefination reagent, this closely related class of phosphonates is pivotal in modern organic synthesis for the stereocontrolled formation of alkenes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this powerful synthetic methodology.

Introduction: The Horner-Wadsworth-Emmons Reaction in Modern Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1][2] It represents a significant modification of the Wittig reaction, utilizing phosphonate-stabilized carbanions which offer distinct advantages.[1] These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, expanding the substrate scope to include ketones and often simplifying the purification process, as the dialkylphosphate byproducts are water-soluble and easily removed.[2]

A key feature of the HWE reaction is its capacity for stereocontrol, enabling the selective synthesis of either (E)- or (Z)-alkenes. The stereochemical outcome is influenced by several factors, including the structure of the phosphonate reagent, the base employed, the solvent, and the reaction temperature.[3] This guide specifically delves into the use of phosphonates with bulky, electron-withdrawing aryl ester groups, such as diphenyl esters, which have been instrumental in achieving high (Z)-selectivity in olefination reactions.[4]

Core Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanistic pathway involving the formation of a phosphonate carbanion, its nucleophilic attack on a carbonyl compound, and the subsequent elimination to yield an alkene.[1][3]

Step 1: Deprotonation and Formation of the Phosphonate Carbanion The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[2][5] This abstraction of a proton generates a resonance-stabilized phosphonate carbanion, which serves as the key nucleophile in the reaction.

Step 2: Nucleophilic Addition to the Carbonyl The phosphonate carbanion then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate, often referred to as an oxaphosphetane precursor.[3]

Step 3: Formation and Decomposition of the Oxaphosphetane Intermediate The β-alkoxyphosphonate intermediate cyclizes to form a four-membered ring structure known as an oxaphosphetane.[3] This intermediate is generally unstable and rapidly decomposes through a syn-elimination pathway. This concerted fragmentation breaks the carbon-phosphorus and carbon-oxygen bonds, forming a new carbon-carbon double bond (the alkene) and a stable dialkyl or diaryl phosphate byproduct.[1] The thermodynamic driving force for this elimination is the formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct.

Visualizing the Mechanistic Pathway

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

The Role of Diphenyl Phosphonates in (Z)-Alkene Synthesis

While the classical HWE reaction typically yields (E)-alkenes as the major product, modifications to the phosphonate reagent can reverse this stereoselectivity.[1] The use of phosphonates with bulky, electron-withdrawing groups on the phosphorus, such as diphenyl esters (e.g., ethyl diphenylphosphonoacetate), is a key strategy for achieving high (Z)-selectivity. This is often referred to as the Ando modification.

The rationale behind this stereochemical control lies in the kinetics of the elimination step. The electron-withdrawing nature of the phenoxy groups increases the acidity of the α-proton and enhances the electrophilicity of the phosphorus atom. This modification is thought to accelerate the rate of elimination from the oxaphosphetane intermediate.[3] Under kinetic control, the formation of the less sterically hindered transition state leading to the (Z)-alkene is favored.

Experimental Protocol: (Z)-Selective Olefination using Ethyl Diphenylphosphonoacetate

This section provides a representative, step-by-step methodology for the (Z)-selective olefination of an aldehyde using ethyl diphenylphosphonoacetate, based on established procedures.

Materials and Reagents:

-

Ethyl Diphenylphosphonoacetate

-

Aldehyde (e.g., p-tolualdehyde)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.6 mmol).

-

Solvent Addition: Anhydrous THF (5 mL) is added, and the suspension is cooled to -78 °C using a dry ice/acetone bath.

-

Phosphonate Addition: A solution of ethyl diphenylphosphonoacetate (1.5 mmol) in anhydrous THF is added dropwise to the cooled suspension.

-

Carbanion Formation: The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Aldehyde Addition: The selected aldehyde (1.0 mmol) is added to the reaction mixture at -78 °C.

-

Reaction Progression: The reaction is stirred at -78 °C for 2 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the aldehyde.

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of deionized water (15 mL).

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.

Data Presentation: Stereoselectivity and Yield

The effectiveness of this protocol is demonstrated by the high yields and notable (Z)-selectivity achieved.

| Aldehyde | Phosphonate Reagent | Product | Yield | (E:Z) Ratio | Reference |

| p-Tolualdehyde | Ethyl Diphenylphosphonoacetate | Ethyl 3-(p-tolyl)acrylate | 83% | 1 : 3.67 |

Conclusion and Future Outlook

The Horner-Wadsworth-Emmons reaction remains a vital tool for the stereoselective synthesis of alkenes. The use of specialized reagents, such as phosphonates bearing diphenyl ester groups, provides a reliable and efficient method for accessing (Z)-alkenes, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Understanding the mechanistic nuances that govern the stereochemical outcome allows for the rational design of synthetic strategies and the precise construction of target molecules. Further research into novel phosphonate structures and reaction conditions will undoubtedly continue to expand the scope and utility of this powerful olefination methodology.

References

- This reference is a placeholder for potential future additions.

-

Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

- This reference is a placeholder for potential future additions.

-

Olefins from carbonyls. (2020, October 30). Diva-portal.org. Retrieved January 14, 2026, from [Link]

- This reference is a placeholder for potential future additions.

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Applications of Diphenylphosphinylacetic Acid in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of diphenylphosphinylacetic acid and its derivatives, with a primary focus on their application in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of these valuable reagents, the mechanistic underpinnings of their reactivity, and their strategic use in the stereoselective construction of carbon-carbon double bonds. Particular emphasis is placed on the Horner-Wadsworth-Emmons reaction, where the unique electronic and steric properties of the diphenylphosphinyl group are leveraged to achieve specific stereochemical outcomes. This guide aims to be a practical resource, offering not only theoretical insights but also detailed experimental protocols.

Introduction: The Diphenylphosphinyl Moiety as a Tool for Strategic Olefination

In the vast toolkit of synthetic organic chemistry, the olefination of carbonyl compounds stands as a cornerstone for the construction of complex molecular architectures. Among the various methodologies, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and reliable tool for the synthesis of alkenes, particularly α,β-unsaturated esters.[1][2] The HWE reaction utilizes phosphonate-stabilized carbanions, which offer distinct advantages over the corresponding phosphonium ylides used in the Wittig reaction, such as enhanced nucleophilicity and the facile removal of the phosphate byproduct via aqueous extraction.[2][3]

This guide focuses specifically on the applications of diphenylphosphinylacetic acid and its esters. The replacement of the more common dialkoxyphosphoryl groups with a diphenylphosphinyl moiety introduces significant steric and electronic perturbations that can be exploited to control the stereochemical course of the olefination reaction. While the classical HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, the use of diarylphosphonoacetates, including diphenylphosphinylacetates, has been shown to promote the formation of the (Z)-isomer, a feature of great importance in the synthesis of many natural products and pharmaceuticals.[4][5]

This document will first detail the synthesis of the key reagent, ethyl diphenylphosphinylacetate. Subsequently, it will explore the mechanism of the HWE reaction with a focus on the factors governing stereoselectivity when using diphenylphosphinyl-stabilized carbanions. Finally, a detailed, field-proven experimental protocol for a Z-selective HWE reaction will be presented, followed by a discussion of the broader implications and potential future directions for the application of these versatile reagents.

Synthesis of the Reagent: Ethyl Diphenylphosphinylacetate

The synthesis of ethyl diphenylphosphinylacetate is most commonly achieved through a Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[6][7] The general mechanism involves the nucleophilic attack of a trivalent phosphorus compound on an alkyl halide, forming a phosphonium salt intermediate, which then rearranges to the more stable pentavalent phosphonate.[8]

In the context of preparing ethyl diphenylphosphinylacetate, a suitable starting material is ethyl diphenylphosphinite. The synthesis of this precursor can be achieved by reacting chlorodiphenylphosphine with ethanol in the presence of a base like pyridine.[9]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic workflow for ethyl diphenylphosphinylacetate.

Experimental Protocol: Synthesis of Ethyl Diphenylphosphinylacetate

Step 1: Synthesis of Ethyl Diphenylphosphinite [9]

-

To a solution of chlorodiphenylphosphine (1 equivalent) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethanol (1 equivalent) and pyridine (1 equivalent) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl diphenylphosphinite.

-

Purify the crude product by vacuum distillation to obtain pure ethyl diphenylphosphinite.

Step 2: Michaelis-Arbuzov Reaction [6][7][8]

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine ethyl diphenylphosphinite (1 equivalent) and ethyl bromoacetate (1.1 equivalents).

-

Heat the reaction mixture at 120-140 °C for 4-6 hours. The reaction can be monitored by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude ethyl diphenylphosphinylacetate by vacuum distillation or column chromatography on silica gel to obtain the final product.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. The reaction proceeds via the following general steps:

-

Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate, generating a nucleophilic phosphonate carbanion.[10]

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[11]

-

Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.[11]

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity: The Influence of the Diphenylphosphinyl Group

The stereochemical outcome of the HWE reaction is a crucial aspect of its utility. While the reaction with simple dialkyl phosphonoacetates typically yields the (E)-alkene as the major product, the use of phosphonates with more sterically demanding or electronically modified groups on the phosphorus atom can significantly alter the stereoselectivity.[4]

Experimental and theoretical studies have shown that the use of methyl diarylphosphonoacetates can lead to high (Z)-selectivity.[5] This is attributed to steric interactions in the transition state of the addition step. The bulky diphenylphosphinyl group can influence the approach of the phosphonate carbanion to the carbonyl compound, favoring a transition state that ultimately leads to the (Z)-alkene.

The choice of base, solvent, and reaction temperature also plays a critical role in determining the Z/E ratio of the product.[5] For instance, the use of sodium hydride as a base in tetrahydrofuran (THF) at low temperatures has been shown to be effective in promoting (Z)-selectivity in reactions with ethyl diphenylphosphinylacetate.[1]

Application in Z-Selective Olefination: A Detailed Protocol

The following protocol details a Z-selective Horner-Wadsworth-Emmons reaction using ethyl diphenylphosphinylacetate and p-tolualdehyde, as demonstrated by researchers at Tokyo Chemical Industry (TCI).[1] This procedure serves as a practical example of the principles discussed above.

Reaction Scheme

Experimental Protocol: Z-Selective Synthesis of Ethyl 3-(p-tolyl)acrylate[1]

Reagents and Equipment:

-

Ethyl diphenylphosphinylacetate

-

Sodium hydride (60% dispersion in oil)

-

p-Tolualdehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

-

To a solution of ethyl diphenylphosphinylacetate (1.5 mmol, 1.5 eq.) in dry THF (5 mL) in a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (64 mg, 1.6 mmol, 1.6 eq.) at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the addition of water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (Z)- and (E)-isomers of ethyl 3-(p-tolyl)acrylate.

Expected Results and Data

Based on the provided example, this reaction yields the (Z)- and (E)-isomers in a ratio of 85:15 with a total yield of 90%.[1]

¹H NMR Data for the (Z)-isomer (400 MHz, CDCl₃): [1]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.52 | d | 8.4 Hz | 2H | Ar-H |

| 7.16 | d | 8.0 Hz | 2H | Ar-H |

| 6.90 | d | 12.8 Hz | 1H | Vinylic-H |

| 5.89 | d | 12.8 Hz | 1H | Vinylic-H |

| 4.19 | q | 7.2 Hz | 2H | -OCH₂CH₃ |

| 2.36 | s | 3H | Ar-CH₃ | |

| 1.26 | t | 7.2 Hz | 3H | -OCH₂CH₃ |

Other Potential Applications and Future Outlook

While the primary and most well-documented application of diphenylphosphinylacetic acid and its esters is in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes, the unique properties of the diphenylphosphinyl group suggest potential for its use in other areas of organic synthesis. For instance, the corresponding phosphine oxides can be used in other transformations.[7]

The development of chiral variants of diphenylphosphinylacetic acid could open new avenues for asymmetric olefination reactions, providing a direct route to enantiomerically enriched alkenes. Furthermore, the exploration of these reagents in the synthesis of complex natural products, where stereocontrol is paramount, remains a fertile area for future research.

Conclusion

Diphenylphosphinylacetic acid and its derivatives are valuable reagents in the arsenal of the modern synthetic organic chemist. Their utility in the Horner-Wadsworth-Emmons reaction, particularly for the stereoselective synthesis of (Z)-alkenes, addresses a significant challenge in organic synthesis. This guide has provided a comprehensive overview of the synthesis of these reagents, the mechanistic basis for their reactivity, and a practical, detailed protocol for their application. As the demand for stereochemically complex molecules in fields such as drug discovery and materials science continues to grow, the strategic application of reagents like diphenylphosphinylacetic acid will undoubtedly play an increasingly important role.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

-

Ando, K. (1998). A study on the Z-selective Horner-Wadsworth-Emmons (HWE) reaction of methyl diarylphosphonoacetates. Phosphorus, Sulfur, and Silicon and the Related Elements, 133(1), 21-40. [Link]

-

Korzeniowska, E. (2015). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 70(1), 23. [Link]

-

Chlorodiphenylphosphine - Wikipedia. [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. [Link]

-

Ando, K. (2000). Z-Selective Horner—Wadsworth—Emmons Reaction. Reviews on Heteroatom Chemistry, 22, 25-43. [Link]

-

Piotrowska, D. G., & Mikołajczyk, M. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]

-

Synthesis of Ethyl Diphenylphosphinite. - PrepChem.com. [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. [Link]

-

Kumpulainen, H., Järvinen, T., Mannila, A., Leppänen, J., Nevalainen, T., Mäntylä, A., ... & Rautio, J. (2008). Synthesis, in vitro and in vivo characterization of novel ethyl dioxy phosphate prodrug of propofol. European Journal of Pharmaceutical Sciences, 34(4-5), 255-262. [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. [Link]

-

Phosphonate Modification for a Highly (Z)‐Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - Semantic Scholar. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

-

contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [Link]

Sources

- 1. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

"solubility and stability of Diphenylphosphinylacetic acid"

An In-depth Technical Guide to the Solubility and Stability of Diphenylphosphinylacetic Acid

Foreword

In the landscape of drug discovery and chemical synthesis, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful research and development are built. Diphenylphosphinylacetic acid, a molecule of interest for its utility as a synthetic building block, presents a unique profile. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a comprehensive, field-proven framework for evaluating the solubility and stability of this compound. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

Physicochemical Characterization: The Molecular Blueprint

Before any experimental work can begin, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in solution and under stress, allowing us to predict its characteristics and design intelligent experiments. Diphenylphosphinylacetic acid (CAS: 1831-63-6) is an organophosphorus compound with a carboxylic acid moiety, a structure that dictates its acidic nature and moderate lipophilicity.

Table 1: Physicochemical Properties of Diphenylphosphinylacetic Acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃O₃P | - |

| Molecular Weight | 260.22 g/mol | [1] |

| Melting Point | 145-146 °C | [1] |

| Predicted pKa | 3.73 ± 0.10 | [1] |

| LogP (XLogP3) | 2.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Appearance | White to off-white solid | General |

Expert Insight: The predicted pKa of 3.73 is the single most critical parameter for solubility and pH-dependent stability studies.[1] As a weak acid, the molecule's charge state—and thus its aqueous solubility—will be highly dependent on the pH of the medium. The LogP value of 2.1 suggests that while it has significant non-polar character from the two phenyl rings, the phosphinyl and carboxyl groups provide enough polarity to anticipate some aqueous solubility, particularly at pH values above its pKa.[1]

Solubility Profiling: A Practical & Theoretical Framework

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. A comprehensive solubility profile across various solvent systems is therefore indispensable.

Theoretical Underpinnings: The "Why" Behind Solubility Behavior

The solubility of Diphenylphosphinylacetic acid is primarily governed by the equilibrium between its neutral (protonated) and ionized (deprotonated) forms, as described by the Henderson-Hasselbalch equation.

-

At pH < pKa (e.g., pH 1-2): The carboxylic acid group will be predominantly protonated (-COOH). This neutral form is less polar and is expected to exhibit lower solubility in aqueous media but higher solubility in organic solvents.

-

At pH > pKa (e.g., pH 7.4): The carboxylic acid will be predominantly deprotonated (-COO⁻), forming a carboxylate salt. This charged species is significantly more polar and will be much more soluble in aqueous solutions.

Experimental Workflow for Solubility Determination

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The goal is to create a saturated solution and accurately measure the concentration of the dissolved solute.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assessment

Objective: To determine the equilibrium solubility of Diphenylphosphinylacetic acid in various aqueous buffers and organic solvents.

-

Preparation:

-

Add an excess amount of solid Diphenylphosphinylacetic acid (e.g., 5-10 mg, ensuring undissolved solid remains) to a series of 2 mL glass vials.

-

To each vial, add 1 mL of the desired solvent. Recommended solvents include:

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 7.4 Phosphate buffered saline (PBS)

-

Water

-

Methanol

-

Acetonitrile

-

Ethanol

-

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system has reached thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

-

Sample Processing:

-

Remove vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. Self-Validation Check: This step is critical to remove any microscopic undissolved particles that would falsely inflate the measured concentration.

-

-

Quantification:

-

Prepare a series of dilutions of the filtrate using the mobile phase of the analytical method.

-

Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method (see Section 4.0).

-

Calculate the original concentration in the saturated solution, accounting for dilution factors. Express results in mg/mL or µg/mL.

-

Stability Assessment: A Forced Degradation Approach

Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety or efficacy. Forced degradation (or stress testing) is an essential tool that provides insight into the intrinsic stability of a molecule by intentionally exposing it to conditions more severe than those it would experience during its lifecycle.[2]

The Logic of Forced Degradation

The objective of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[3] This level of degradation is sufficient to generate and detect primary degradation products without creating an overly complex profile that is irrelevant to real-world conditions. These studies are a core requirement of regulatory bodies like the ICH.[2]

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for Diphenylphosphinylacetic acid and to develop a stability-indicating analytical method.

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of Diphenylphosphinylacetic acid in a 50:50 acetonitrile:water mixture. This co-solvent system ensures initial solubility before dilution into stress media.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature. Causality Note: Base hydrolysis is often much faster than acid hydrolysis; therefore, milder temperature conditions are used initially to avoid excessive degradation.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.[4]

-

Thermal Degradation (Thermolysis):

-

Solution: Incubate a vial of the stock solution at 80°C.

-

Solid: Place a few mg of solid powder in a vial and heat at 80°C.

-

-

Photolytic Degradation:

-

Expose both solid powder and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Control Samples: Keep vials of the stock solution and solid compound at 4°C, protected from light.

-

-

Time Points and Sampling:

-

Withdraw aliquots from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find the time point that yields ~10% degradation.

-

For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation and protect the HPLC column.

-

Dilute all samples to a final target concentration (e.g., 50 µg/mL) with the mobile phase.

-

-

Analysis:

-

Analyze all stressed samples, controls, and a reference standard using the HPLC method detailed below. A photodiode array (PDA) detector is highly recommended to assess peak purity and compare UV spectra of the parent peak and any new peaks.

-

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[2] For Diphenylphosphinylacetic acid, a reverse-phase HPLC method is the logical choice.

Detailed Protocol: RP-HPLC-UV Method

Objective: To develop a specific, accurate, and precise method for the quantification of Diphenylphosphinylacetic acid and its degradation products.

-

Instrumentation: HPLC with UV/PDA detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Expert Insight: A C18 column is a robust starting point for a molecule with this polarity and size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality Note: The acid suppresses the ionization of the carboxyl group, leading to better peak shape and consistent retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

Method Validation and Data Interpretation

Once the forced degradation samples are analyzed, the resulting chromatograms are scrutinized.

-

Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5). The PDA detector should be used to confirm peak purity of the parent compound in the stressed samples.

-

Mass Balance: This is a critical self-validating check. The total response (parent peak + all degradation product peaks) in a stressed sample should closely match the response of the unstressed control. A mass balance of 95-105% provides confidence that all major degradants are being detected.[5]

Table 2: Example Data Summary from Forced Degradation Study

| Stress Condition | Time (hr) | Assay of Parent (%) | Area of Major Degradant 1 (RT) | Mass Balance (%) |

| Control | 48 | 99.8 | N/A | 100.0 |

| 0.1 M HCl, 60°C | 24 | 91.2 | 8.5% (4.2 min) | 99.7 |

| 0.1 M NaOH, RT | 8 | 88.5 | 10.9% (3.1 min) | 99.4 |

| 3% H₂O₂, RT | 48 | 98.1 | 1.5% (5.5 min) | 99.6 |

| Light (ICH Q1B) | - | 99.5 | Not Detected | 100.0 |

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Diphenylphosphinylacetic acid. While specific experimental data for this molecule is not widely published, the application of fundamental physicochemical principles and established protocols for solubility determination and forced degradation allows any competent researcher to generate a robust and reliable data package.

Key Takeaways:

-

The predicted pKa of 3.73 is the central property governing its behavior; aqueous solubility will be dramatically higher at neutral or basic pH compared to acidic pH.

-

A systematic shake-flask solubility study is essential to quantify its solubility in pharmaceutically and synthetically relevant solvents.

-

A forced degradation study under hydrolytic, oxidative, photolytic, and thermolytic stress is the definitive way to understand its intrinsic stability and identify potential liabilities.

-

The development of a stability-indicating HPLC method is not only necessary for the stability study itself but is a prerequisite for any future quantitative work with this compound.

By following the methodologies outlined herein, researchers can confidently characterize Diphenylphosphinylacetic acid, enabling its effective use in drug development, synthetic chemistry, and other scientific endeavors.

References

-

LookChem. Diphenylphosphinylacetic acid. [Link]

-

PubChem. Diphenylphosphinic acid | C12H11O2P | CID 15567. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. Crystal Structure of Diphenylphosphinic Acid. [Link]

-

International Journal of Trend in Scientific Research and Development. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

ResearchGate. Synthesis and characterization of new phenothiazinyl-diphenyl-phosphines. [Link]

-

National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF. [Link]

- Google Patents. CN102351898A - Synthesis method of diphenyl phosphonic acid.

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Diphenylphosphinylacetic Acid

This technical guide provides a comprehensive framework for the safe handling, storage, and emergency management of diphenylphosphinylacetic acid (CAS No. 1707-03-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of the necessary safety protocols. The core philosophy is that true laboratory safety is achieved not by rote memorization, but by understanding the scientific principles behind each precaution.

Compound Profile and Hazard Identification

Diphenylphosphinylacetic acid is a solid organophosphorus compound. While organophosphorus compounds are a broad class, many require careful handling due to potential biological activity and reactivity.[1] A thorough understanding of its specific hazards is the foundation of a robust safety plan.

Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for anticipating its behavior in the laboratory environment.

| Property | Value | Source |

| Appearance | White solid / powder | [2][3] |

| CAS Number | 1707-03-5 | |

| Molecular Formula | C₁₂H₁₁O₂P | [4] |

| Odor | Odorless | [2][3] |

| Melting Point | 193 - 196 °C (379.4 - 384.8 °F) | [2][3] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Diphenylphosphinylacetic acid is classified as an irritant.[4] The following table summarizes its GHS classification, which dictates the necessary handling precautions.

| Hazard Class | Category | Hazard Statement | Signal Word & Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[4][5][6][7]

A Risk-Based Approach: The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense when higher-level controls cannot eliminate the hazard.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Standard Operating Protocol: Handling and Use

Adherence to a detailed Standard Operating Protocol (SOP) is mandatory. The following steps are designed to mitigate the risks identified in Section 1.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazards: skin, eye, and respiratory irritation.

-

Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] A face shield should be used in addition to goggles when there is a significant risk of splashing.[8]

-

Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Body Protection : A flame-retardant lab coat should be worn and fully buttoned.[1] Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]

Step-by-Step Handling Procedure

-

Preparation : Before handling, ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[1][10] Confirm that a spill kit is readily available.

-

Engineering Control : All manipulations of solid diphenylphosphinylacetic acid, including weighing and transfers, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of dust, which may cause respiratory irritation (H335).[1][4]

-

Weighing and Transfer : Use anti-static weigh boats or liners to prevent dispersal of the fine powder. Handle the material gently to avoid generating dust.

-

Post-Handling : After use, ensure the container is tightly sealed.[2][3]

-

Decontamination : Thoroughly wash hands and any potentially exposed skin with soap and water after completing the work and before leaving the laboratory.[2][3] Remove and wash contaminated clothing before re-use.[2][3]

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions : Store in a cool, dry, well-ventilated area.[11] The container should be kept tightly closed to prevent moisture absorption and contamination.[2][3] Some suppliers recommend refrigerated storage.[2][3]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[12][13] Contact with these substances could lead to vigorous, potentially hazardous reactions.

Emergency Protocols: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm. Personnel must be trained on these procedures before working with the compound.

Caption: A workflow for responding to spills or personal exposure.

First Aid Measures

-

In Case of Eye Contact : Immediately flush the eyes with plenty of lukewarm, gently flowing water for at least 15 minutes at an eyewash station.[14] Hold the eyelids open and away from the eye to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do so.[5][12] Seek immediate medical attention.[14]

-

In Case of Skin Contact : Wash the affected skin with plenty of soap and water.[6] Remove all contaminated clothing while rinsing.[12] If skin irritation occurs, seek medical advice.

-

In Case of Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][6][12] If symptoms persist, seek medical attention.

-

In Case of Ingestion : Do NOT induce vomiting.[12][14] Have the victim rinse their mouth thoroughly with water.[12] Seek immediate medical assistance.[2][3]

Small-Scale Spill Response

-

Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

-

Protect Yourself : Don the full PPE as described in Section 3.1 before attempting cleanup.

-

Contain and Clean : Avoid generating dust. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Decontaminate : Clean the spill area with a suitable solvent or detergent and water, and dispose of all cleanup materials as hazardous waste.

-

Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

-

Segregation : All waste containing diphenylphosphinylacetic acid, including contaminated consumables (gloves, weigh boats, paper towels), must be segregated as hazardous waste.[1]

-

Containerization : Use robust, leak-proof containers that are clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.[1]

-

Disposal : Waste must not be disposed of with household garbage or poured down the drain.[11] Arrange for collection by a licensed hazardous waste disposal company or your institution's EHS department, following all local, state, and federal regulations.[1][14]

Conclusion

The safe use of diphenylphosphinylacetic acid is predicated on a foundational understanding of its hazards and a disciplined application of the hierarchy of controls. By prioritizing engineering controls like fume hoods, adhering to strict handling protocols, and utilizing appropriate PPE, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. Preparedness through knowledge of emergency procedures ensures that any accidental exposures or spills are managed swiftly and correctly, protecting both the individual and the laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). Diphenylphosphinic acid. PubChem. Retrieved from [Link]

-

Tarlyn, N. M., & Velez, L. I. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

-

Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597–607. Retrieved from [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Medical Centric. (2024). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylacetic Acid. PubChem. Retrieved from [Link]

-

McGill University. (2020). Guidelines for the Safe Use of Picric Acid. Retrieved from [Link]

-

VelocityEHS. (2015). Phosphoric Acid Safety Tips. Retrieved from [Link]

-

GOV.UK. (2024). Incident management - Sulphuric acid. Retrieved from [Link]

-

University of Louisville. (2022). Pro-Hydrofluoric Acid Emergency Response. Policy and Procedure Library. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. trimaco.com [trimaco.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. mcgill.ca [mcgill.ca]

- 11. agilent.com [agilent.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. ehs.com [ehs.com]

Unraveling the Reactivity of Diphenylphosphinylacetic Acid: A Technical Guide for Researchers

For Immediate Release

Palo Alto, CA – January 14, 2026 – In the intricate landscape of drug discovery and organic synthesis, a deep understanding of reagent reactivity is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the core theoretical principles governing the reactivity of Diphenylphosphinylacetic acid, a versatile reagent in modern synthetic chemistry. By synthesizing technical accuracy with field-proven insights, this document aims to provide a comprehensive resource for harnessing the full potential of this valuable compound.

Introduction: The Significance of Diphenylphosphinylacetic Acid

Diphenylphosphinylacetic acid, and its corresponding esters, are powerful tools in the synthetic chemist's arsenal, most notably for their application in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This olefination method offers a reliable and often highly stereoselective route to the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecular architectures.[4] Unlike the classical Wittig reaction, the HWE reaction often provides superior control over alkene geometry and utilizes more nucleophilic, yet less basic, phosphonate-stabilized carbanions.[1][3] The resulting phosphate byproducts are also readily separable from the desired olefin products, simplifying purification.[5]

This guide will explore the intrinsic electronic and structural features of diphenylphosphinylacetic acid that dictate its reactivity, with a particular focus on the acidity of the α-proton, the nature of the resulting enolate, and the mechanistic nuances of its participation in the Horner-Wadsworth-Emmons reaction.

Electronic and Structural Landscape

The reactivity of diphenylphosphinylacetic acid is fundamentally governed by the electronic influence of the diphenylphosphinyl group, -(P(O)Ph₂). This group exerts a powerful electron-withdrawing inductive effect, which is central to the compound's characteristic acidity and the stability of its conjugate base.

The Diphenylphosphinyl Group: An Inductive and Steric Influencer

The phosphorus atom in the diphenylphosphinyl group is pentavalent and bears a partial positive charge due to the high electronegativity of the oxygen atom in the phosphoryl (P=O) bond. This, coupled with the electronegativity of the two phenyl rings, creates a strong dipole moment and renders the phosphorus center electron-deficient. This electron deficiency is transmitted through the sigma bond framework to the adjacent methylene group, significantly increasing the acidity of the α-protons.

Furthermore, the two phenyl groups attached to the phosphorus atom introduce significant steric bulk. As will be discussed later, this steric hindrance plays a crucial role in influencing the stereochemical outcome of reactions involving the corresponding enolate.

Acidity and Enolate Formation: The Heart of Reactivity

The cornerstone of diphenylphosphinylacetic acid's utility lies in the facile deprotonation of the α-carbon to form a resonance-stabilized enolate.[6] This enolate is the key nucleophilic species in the Horner-Wadsworth-Emmons reaction.